6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15590371
InChI: InChI=1S/C24H24N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(21(25)30(22)14-17-5-3-9-33-17)23(31)27-12-16-4-2-8-26-11-16/h2,4,6-8,10-11,13,17,25H,3,5,9,12,14H2,1H3,(H,27,31)
SMILES:
Molecular Formula: C24H24N6O3
Molecular Weight: 444.5 g/mol

6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15590371

Molecular Formula: C24H24N6O3

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C24H24N6O3
Molecular Weight 444.5 g/mol
IUPAC Name 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H24N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(21(25)30(22)14-17-5-3-9-33-17)23(31)27-12-16-4-2-8-26-11-16/h2,4,6-8,10-11,13,17,25H,3,5,9,12,14H2,1H3,(H,27,31)
Standard InChI Key FZJCQERXUPFLMW-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5=CN=CC=C5)C=C1

Introduction

The compound 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its intricate triazatricyclo structure and diverse functional groups. This compound features a molecular formula that includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), contributing to its unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of various functional groups such as methyl, oxolan, and pyridine moieties. Specific methodologies may vary based on available reagents and desired yields.

Biological Activities and Potential Applications

Research indicates that compounds similar to 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibit significant biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets such as enzymes involved in cancer cell proliferation and other critical cellular processes.

Biological ActivityMechanism
AntimicrobialInterference with microbial enzymes
AnticancerInhibition of cancer cell proliferation enzymes

Interaction Studies and Pharmacodynamics

Interaction studies are essential for understanding the pharmacodynamics of this compound. Research on similar triazine derivatives has shown interactions with various biological targets, including enzymes involved in cancer cell proliferation. Investigating binding affinities and mechanisms of action will be crucial for determining the therapeutic potential of this compound.

Comparison with Analogous Compounds

Several compounds share structural similarities with 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations in substituents that can significantly alter their chemical behavior and biological activities.

CompoundStructural FeaturesUnique Properties
6-imino-N-(2-methoxyethyl)-11-methylContains methoxy groupPotential for enhanced solubility
6-imino-N-(2-morpholin-4-ylethyl)Morpholine ring presentPossible increased bioavailability
6-imino-N-(prop-2-en-1-yl)Propenyl group includedVariability in reactivity due to double bond

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